molecular formula C16H20O2S B12564038 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- CAS No. 184674-08-6

2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]-

Cat. No.: B12564038
CAS No.: 184674-08-6
M. Wt: 276.4 g/mol
InChI Key: TUBABDHBGVZCAF-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- typically involves multiple steps. . This method involves the cyclization of dienones under specific conditions to form the pyran ring.

Another approach involves the phosphine-catalyzed [3 + 3] annulation of ethyl 5-acetoxypenta-2,3-dienoate and 1,3-dicarbonyl compounds . This reaction is versatile and can tolerate a variety of substituents, making it a popular choice for synthesizing substituted pyrans.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. The choice of method depends on factors such as yield, cost, and the availability of starting materials. The oxa-6π-electrocyclization and phosphine-catalyzed annulation methods are both scalable and can be adapted for industrial production.

Chemical Reactions Analysis

Types of Reactions

2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- involves its interaction with molecular targets and pathways within biological systems. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Pyran, tetrahydro-2-[1-[3-(phenylthio)-1-propynyl]ethoxy]- is unique due to the presence of the phenylthio and propynyl groups, which confer specific chemical properties and reactivity

Properties

CAS No.

184674-08-6

Molecular Formula

C16H20O2S

Molecular Weight

276.4 g/mol

IUPAC Name

2-(5-phenylsulfanylpent-3-yn-2-yloxy)oxane

InChI

InChI=1S/C16H20O2S/c1-14(18-16-11-5-6-12-17-16)8-7-13-19-15-9-3-2-4-10-15/h2-4,9-10,14,16H,5-6,11-13H2,1H3

InChI Key

TUBABDHBGVZCAF-UHFFFAOYSA-N

Canonical SMILES

CC(C#CCSC1=CC=CC=C1)OC2CCCCO2

Origin of Product

United States

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